Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate
Description
Structural Characterization of Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The nomenclature derives from the parent chain, propanoic acid, which is esterified with a methyl group at the carboxylic acid position. The amino group at the third carbon of the propanoate backbone is substituted with a 2,2,2-trifluoroethyl moiety. This naming convention adheres to IUPAC priority rules, where the ester functional group (-COOCH₃) takes precedence over the amino substituent.
The systematic identification is further supported by its SMILES notation (COC(=O)CCNCC(F)(F)F ), which encodes the methyl ester, propanoate chain, amino linkage, and trifluoroethyl group. The InChIKey (MOQNGAYEXRWODD-UHFFFAOYSA-N ) provides a unique identifier for computational databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₆H₁₀F₃NO₂ , as confirmed by high-resolution mass spectrometry. The molecular weight is calculated as 185.14 g/mol , based on the sum of atomic masses:
- Carbon (6 × 12.01 g/mol) = 72.06
- Hydrogen (10 × 1.008 g/mol) = 10.08
- Fluorine (3 × 19.00 g/mol) = 57.00
- Nitrogen (1 × 14.01 g/mol) = 14.01
- Oxygen (2 × 16.00 g/mol) = 32.00
Table 1: Molecular Composition
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 6 | 12.01 | 72.06 |
| H | 10 | 1.008 | 10.08 |
| F | 3 | 19.00 | 57.00 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 185.14 |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The methyl ester group (COOCH₃ ) appears as a singlet at δ 3.65–3.75 ppm due to three equivalent protons.
- The CH₂ protons adjacent to the amino group (N–CH₂–CF₃ ) resonate as a quartet at δ 3.40–3.60 ppm , split by coupling with the trifluoroethyl group’s fluorine atoms (J ≈ 10 Hz).
- The CF₃CH₂– group’s protons exhibit a quartet at δ 4.10–4.30 ppm due to spin-spin coupling with fluorine (J ≈ 15 Hz).
¹³C NMR :
¹⁹F NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
- C=O stretch at 1,740–1,760 cm⁻¹ (ester carbonyl).
- N–H stretch (free base) at 3,300–3,500 cm⁻¹ , though this may be absent in the hydrochloride salt due to protonation.
- C–F stretches at 1,100–1,200 cm⁻¹ (trifluoroethyl group).
- C–O–C asymmetric stretch at 1,250–1,300 cm⁻¹ (ester linkage).
Mass Spectrometry (MS)
Table 2: Predicted Mass Spectrometry Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M + H]⁺ | 186.07364 | 135.2 |
| [M + Na]⁺ | 208.05558 | 142.3 |
| [M – H]⁻ | 184.05908 | 131.6 |
Crystallographic Structure and Conformational Analysis
While crystallographic data for this compound is not explicitly available in the provided sources, conformational preferences can be inferred from analogous compounds. The molecule likely adopts a gauche conformation around the C–N bond to minimize steric hindrance between the trifluoroethyl group and the ester moiety. The CF₃ group ’s strong electron-withdrawing effect polarizes the adjacent C–N bond, influencing the molecule’s dipole moment and intermolecular interactions.
Theoretical Conformational Insights :
- The trifluoroethyl group adopts a staggered configuration relative to the amino nitrogen.
- The ester group ’s planarity is maintained due to resonance stabilization of the carbonyl group.
Properties
IUPAC Name |
methyl 3-(2,2,2-trifluoroethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-12-5(11)2-3-10-4-6(7,8)9/h10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNGAYEXRWODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituted Trifluoroacetamido Propanoates
Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate (C₁₅H₁₆F₃NO₅) and Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(2,2,2-trifluoroacetamido)propanoate (C₁₅H₁₅F₃N₂O₇) differ in their aromatic substituents and functional groups. The former features a 3,4-dimethoxyphenyl group, while the latter includes a nitro group and additional methoxy substituents. These modifications result in distinct electronic environments, influencing reactivity and synthetic yields (45% vs. 80.9%, respectively) . The nitro group in the latter compound enhances electrophilicity, facilitating reduction reactions, as seen in its conversion to a protected amino acid derivative .
Brominated and Hydroxylated Derivatives
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate (CAS 105189-44-4) incorporates bromine atoms and a hydroxyl group on the phenyl ring. The trifluoroacetyl group enhances resistance to enzymatic degradation compared to the parent amino group in the target compound .
Difluorophenylmethylamino Analog
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (C₁₁H₁₃F₂NO₂) replaces the trifluoroethyl group with a difluorophenylmethyl moiety. This substitution reduces fluorine content (2 vs. Its molecular weight (229.23 g/mol) is higher than the target compound, reflecting the added aromatic ring .
Ethyl Ester Derivatives
Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate (C₁₂H₁₅F₂NO₂) employs an ethyl ester and a benzyl-methylamino group. The difluoro substitution on the propanoate backbone introduces conformational rigidity, while the benzyl group enhances aromatic interactions in biological targets. Its density (1.170 g/cm³) and pKa (2.53) suggest moderate solubility in aqueous environments .
Multifunctional Trifluoro Derivatives
Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate (C₁₇H₁₇F₃N₂O₅) combines trifluoro, furylcarbonyl, and methoxyanilino groups. With a molecular weight of 386.32 g/mol, this compound exemplifies how complex substituents expand applications in medicinal chemistry, particularly in modulating kinase or protease activity .
Data Table: Key Properties of Methyl 3-[(2,2,2-Trifluoroethyl)amino]propanoate and Analogs
Research Findings and Implications
- Fluorine Content and Bioactivity: The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a trait critical in drug design . However, analogs with difluoro substituents (e.g., ) balance lipophilicity and solubility, making them versatile in optimizing pharmacokinetic profiles.
- Synthetic Accessibility : Higher yields in nitro-containing derivatives (, .9%) highlight the role of electron-deficient aromatic rings in facilitating reduction and functionalization steps .
Biological Activity
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroethyl group, which enhances its lipophilicity and alters its interaction with biological targets. The molecular formula is CHFNO, and it exists primarily in the form of its hydrochloride salt, which improves stability and solubility.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl moiety increases binding affinity and selectivity for certain molecular targets, modulating various biological pathways. This interaction can lead to enzyme inhibition or receptor modulation, impacting biochemical processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity: It may alter receptor functions, potentially leading to therapeutic effects in various conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have demonstrated that this compound can inhibit the growth of specific bacterial strains.
- Anticancer Potential: Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines.
- Neuroprotective Effects: There is emerging evidence that it might protect neuronal cells from damage.
Data Tables
The following table summarizes the biological activities observed in various studies:
| Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | |
| Anticancer | HeLa Cells | 15 | |
| Neuroprotective | SH-SY5Y Cells | 30 |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against E. coli and found that it exhibited significant inhibitory activity with an IC50 value of 25 µM. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on HeLa cells revealed that the compound induced apoptosis at concentrations around 15 µM. This finding points towards its potential as an anticancer agent and warrants further exploration into its mechanism of action.
Case Study 3: Neuroprotection
Research involving SH-SY5Y neuronal cells showed that treatment with this compound resulted in reduced oxidative stress markers, indicating neuroprotective properties. The IC50 for neuroprotection was determined to be approximately 30 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
